molecular formula C17H17N5O2 B8647329 3-(6-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzoic acid CAS No. 821002-67-9

3-(6-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzoic acid

Cat. No.: B8647329
CAS No.: 821002-67-9
M. Wt: 323.35 g/mol
InChI Key: IVTWEORNQUDEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzoic acid is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a piperidine ring, a triazole ring, and a benzoic acid moiety. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(6-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(6-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(6-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

821002-67-9

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

3-(6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzoic acid

InChI

InChI=1S/C17H17N5O2/c23-17(24)13-6-4-5-12(11-13)16-19-18-14-7-8-15(20-22(14)16)21-9-2-1-3-10-21/h4-8,11H,1-3,9-10H2,(H,23,24)

InChI Key

IVTWEORNQUDEAD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN3C(=NN=C3C4=CC(=CC=C4)C(=O)O)C=C2

Origin of Product

United States

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